molecular formula C23H29F2N7O3S B13428957 Ticagrelor Amine Derivative

Ticagrelor Amine Derivative

Cat. No.: B13428957
M. Wt: 521.6 g/mol
InChI Key: IDCFBDOEWGNZGE-FNOIDJSQSA-N
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Description

Ticagrelor amine derivative is a compound known for its role as a platelet aggregation inhibitor. It is a P2Y12 receptor antagonist, which means it prevents platelets from clumping together and forming blood clots. This compound is particularly significant in the treatment of acute coronary syndrome and myocardial infarction, where it helps reduce the risk of thrombotic events such as strokes and heart attacks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ticagrelor amine derivative involves several key steps. One efficient method includes the condensation of pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol. This is followed by the construction of a triazole compound through diazotization using a green reagent, Resin-NO2, in a water and acetonitrile mixture. The final steps involve condensation with a cyclopropylamine derivative and deprotection using hydrochloric acid in dichloromethane, yielding ticagrelor with high purity .

Industrial Production Methods

Industrial production of this compound focuses on optimizing each reaction stage to ensure scalability and safety. This includes understanding the thermal events of the reactions through DSC analysis and establishing critical process parameters to avoid accidents. The process aims to achieve high yield and purity while maintaining safety for both the product and personnel involved .

Chemical Reactions Analysis

Types of Reactions

Ticagrelor amine derivative undergoes various chemical reactions, including:

    Condensation Reactions: Used in the initial synthesis steps.

    Diazotization: Involves the formation of a triazole compound.

    Substitution Reactions: Common in the modification of intermediates.

Common Reagents and Conditions

    Resin-NO2: A green reagent used in diazotization.

    Hydrochloric Acid in Dichloromethane: Used for deprotection.

    Ethylene Glycol: Solvent for condensation reactions.

Major Products Formed

The major product formed from these reactions is ticagrelor, a highly pure and effective platelet aggregation inhibitor .

Scientific Research Applications

Ticagrelor amine derivative has a wide range of scientific research applications:

Mechanism of Action

Ticagrelor amine derivative exerts its effects by binding to the P2Y12 receptor on platelet membranes. Unlike adenosine diphosphate (ADP), ticagrelor binds to a different site on the receptor, preventing signal transduction initiated by ADP binding. This inhibition of platelet aggregation significantly reduces the risk of complications associated with atherosclerosis, such as myocardial infarction and stroke .

Comparison with Similar Compounds

Similar Compounds

    Clopidogrel: Another P2Y12 receptor antagonist but requires metabolic activation.

    Prasugrel: Similar to clopidogrel but with a faster onset of action.

    Cangrelor: An intravenous P2Y12 receptor antagonist.

Uniqueness of Ticagrelor Amine Derivative

This compound stands out due to its direct and reversible mode of action, which allows for rapid onset and offset effects. Unlike clopidogrel and prasugrel, it does not require metabolic activation, making it more suitable for patients undergoing surgery .

Properties

Molecular Formula

C23H29F2N7O3S

Molecular Weight

521.6 g/mol

IUPAC Name

(1S,2S,3S,5R)-3-(2-aminoethoxy)-5-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2-diol

InChI

InChI=1S/C23H29F2N7O3S/c1-2-7-36-23-28-21(27-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(29-23)32(31-30-18)16-10-17(35-6-5-26)20(34)19(16)33/h3-4,8,12,15-17,19-20,33-34H,2,5-7,9-10,26H2,1H3,(H,27,28,29)/t12-,15+,16+,17-,19-,20+/m0/s1

InChI Key

IDCFBDOEWGNZGE-FNOIDJSQSA-N

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCN)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCN)NC4CC4C5=CC(=C(C=C5)F)F

Origin of Product

United States

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